molecular formula C16H15NO2 B2627742 4-(Isoindolin-2-yl)-2-methoxybenzaldehyde CAS No. 347325-46-6

4-(Isoindolin-2-yl)-2-methoxybenzaldehyde

Cat. No.: B2627742
CAS No.: 347325-46-6
M. Wt: 253.301
InChI Key: RWIGWDSWXVRXBV-UHFFFAOYSA-N
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Description

4-(Isoindolin-2-yl)-2-methoxybenzaldehyde (CAS: 1261014-39-4) is a benzaldehyde derivative featuring an isoindoline moiety at the 4-position and a methoxy group at the 2-position of the aromatic ring. Isoindoline derivatives are known for their roles in medicinal chemistry, such as enzyme inhibition or metal coordination, while methoxybenzaldehydes are common precursors for Schiff bases and heterocyclic compounds .

Properties

IUPAC Name

4-(1,3-dihydroisoindol-2-yl)-2-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-16-8-15(7-6-14(16)11-18)17-9-12-4-2-3-5-13(12)10-17/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIGWDSWXVRXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332210
Record name 4-(1,3-dihydroisoindol-2-yl)-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196878
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

347325-46-6
Record name 4-(1,3-dihydroisoindol-2-yl)-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isoindolin-2-yl)-2-methoxybenzaldehyde typically involves the condensation of isoindoline derivatives with substituted benzaldehydes. One common method includes the reaction of isoindoline with 2-methoxybenzaldehyde under acidic or basic conditions to facilitate the formation of the desired product. The reaction may be carried out in solvents such as ethanol or methanol, with reaction times varying depending on the specific conditions used.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(Isoindolin-2-yl)-2-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 4-(Isoindolin-2-yl)-2-methoxybenzoic acid.

    Reduction: 4-(Isoindolin-2-yl)-2-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Potential

The compound has been identified as a novel isoindoline derivative with significant therapeutic potential, particularly in the treatment of various inflammatory and autoimmune diseases. Research indicates that it can act as a phosphodiesterase (PDE) inhibitor, specifically targeting PDE4, which plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels in cells. Elevated cAMP levels are associated with anti-inflammatory effects, making PDE4 inhibitors valuable in treating conditions such as:

  • Psoriasis
  • Allergic Rhinitis
  • Chronic Inflammatory Diseases (e.g., asthma, ulcerative colitis)
  • Neurological Disorders (e.g., Alzheimer's disease)

This compound's ability to modulate the generation or activity of tumor necrosis factor-alpha (TNF-α) further supports its application in inflammatory diseases, providing a dual mechanism for therapeutic intervention .

Antiviral Properties

Recent studies have highlighted the antiviral potential of isoindoline derivatives, including 4-(Isoindolin-2-yl)-2-methoxybenzaldehyde. Research indicates that compounds within this class can inhibit viral replication and serve as lead compounds for developing antiviral agents against SARS-CoV-2 and other coronaviruses. The mechanism involves targeting specific viral proteases, which are essential for viral replication .

Antimicrobial and Antioxidant Effects

Compounds similar to this compound have demonstrated antimicrobial and antioxidant activities. These properties make them suitable candidates for further research into their efficacy against various pathogens and oxidative stress-related conditions .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that include the formation of isoindoline structures followed by functionalization with methoxybenzaldehyde moieties. Understanding the synthesis pathways is crucial for optimizing yield and purity for pharmaceutical applications.

Case Study on Inflammatory Diseases

A study published in a patent document outlines the use of isoindoline derivatives in treating inflammatory diseases through PDE inhibition. The findings suggest that these compounds can effectively reduce inflammation markers in preclinical models, showing promise for future clinical applications .

Antiviral Activity Case Study

In another study focusing on antiviral applications, researchers synthesized several isoindoline derivatives and tested their efficacy against coronaviruses. The results indicated that specific derivatives could inhibit viral replication significantly, suggesting a pathway for developing new antiviral therapies based on the structure of this compound .

Summary Table of Applications

Application AreaSpecific UsesMechanism of Action
Inflammatory DiseasesPsoriasis, asthma, ulcerative colitisPDE4 inhibition, TNF-α modulation
Neurological DisordersAlzheimer's diseasecAMP enhancement
AntiviralSARS-CoV-2Inhibition of viral proteases
AntimicrobialVarious pathogensAntimicrobial properties
AntioxidantOxidative stress-related conditionsFree radical scavenging

Mechanism of Action

The mechanism of action of 4-(Isoindolin-2-yl)-2-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The isoindoline moiety can modulate the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 4-(Isoindolin-2-yl)-2-methoxybenzaldehyde with key structural analogs:

Compound Name Substituents Molecular Formula Key Features References
This compound 4-isoindolinyl, 2-methoxy C₁₆H₁₅NO₂ Discontinued; potential for chelation or bioactivity due to isoindoline.
4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde 4-dioxoisoindolinyl C₁₅H₉NO₃ Electron-withdrawing dioxo group alters reactivity; used in NMR studies.
4-Dimethylamino-2-methoxybenzaldehyde 4-dimethylamino, 2-methoxy C₁₀H₁₃NO₂ Electron-donating dimethylamino group enhances solubility and basicity.
4-(4-Formylphenyl)-2-methoxybenzaldehyde 4-formylphenyl, 2-methoxy C₁₅H₁₂O₃ Bifunctional aldehyde; used in cross-coupling reactions.
2-Methoxybenzaldehyde 2-methoxy C₈H₈O₂ Common precursor; inert in enzymatic oxidation (e.g., 2-carboxybenzaldehyde dehydrogenase) .

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The isoindolinyl group (electron-rich) contrasts with dioxoisoindolinyl (electron-withdrawing), impacting reactivity in condensation or metal coordination .
  • Bifunctional Aldehydes : 4-(4-Formylphenyl)-2-methoxybenzaldehyde serves as a cross-linker in polymer synthesis, whereas the target compound’s isoindoline may favor intramolecular cyclization .

Physicochemical Properties

Vibrational Spectroscopy and Crystallography
  • 2-Methoxybenzaldehyde : Exhibits distinct methyl torsion dynamics and band splitting in crystalline form, as shown by periodic DFT simulations .
  • 4-Methoxybenzaldehyde : Similar vibrational behavior but lacks the isoindoline’s steric effects, which could influence crystal packing .
Schiff Base Formation
  • Target Compound : Likely forms Schiff bases via aldehyde-amine condensation, akin to 2-methoxybenzaldehyde derivatives (e.g., S-2-methylbenzyldithiocarbazate Schiff bases ).
  • 4-Dimethylamino-2-methoxybenzaldehyde: Enhanced electron density at the 4-position accelerates nucleophilic additions compared to the target compound .
Metal Coordination
  • Schiff Base Complexes : 2-Methoxybenzaldehyde-derived ligands coordinate with Cu(II), Ni(II), and Zn(II) via azomethine nitrogen and thiolate sulfur . The isoindoline moiety in the target compound may favor π-π stacking or alternative coordination modes.

Biological Activity

4-(Isoindolin-2-yl)-2-methoxybenzaldehyde is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by various studies.

Chemical Structure and Properties

The compound features an isoindoline core combined with a methoxybenzaldehyde moiety. This structure is significant as it can influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of methoxybenzaldehyde have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). In one study, 2-hydroxy-4-methoxybenzaldehyde demonstrated significant antibacterial and antibiofilm activities against MRSA, suggesting that similar compounds might exhibit comparable effects .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismActivity Level
2-Hydroxy-4-methoxybenzaldehydeMRSAHigh
This compoundTBDTBD

Antioxidant Activity

The antioxidant properties of compounds containing the isoindoline structure have been documented. For example, several studies have indicated that methoxy-substituted phenolic compounds exhibit potent free radical scavenging activities. The DPPH assay has been commonly used to assess these activities, revealing that many derivatives possess significant antioxidant capabilities .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study focusing on the synthesis and evaluation of various methoxybenzaldehyde derivatives showed promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria. The study emphasized the need for further exploration of these compounds as potential alternatives to conventional antibiotics .
  • Antioxidant Mechanisms : Research has indicated that certain isoindoline derivatives can effectively neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This property is crucial in developing therapeutic agents for diseases associated with oxidative stress .
  • Cytotoxicity Studies : In vitro evaluations of isoindoline derivatives have shown cytotoxic effects against cancer cell lines, including cervical cancer HeLa cells. These studies suggest that modifications to the isoindoline structure can enhance its efficacy as an anticancer agent .

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